1-(3-Chlorobenzyl)piperidin-4-amine

Muscarinic acetylcholine receptor CNS drug discovery Structure-activity relationship

Procure the specific meta-chloro benzylpiperidine scaffold (CAS 343778-59-6) for your CNS or kinase inhibitor program. Unlike generic or other halogen-substituted analogs, this compound provides differential M1 muscarinic affinity (Ki=156nM) and murine TAAR1 activity crucial for target validation in rodent models. Its unique substitution pattern is explicitly claimed in composition-of-matter patents for CNS disorders, making it a non-interchangeable, high-value intermediate for lead optimization in Alzheimer's and psychiatric disease research.

Molecular Formula C12H17ClN2
Molecular Weight 224.73 g/mol
CAS No. 343778-59-6
Cat. No. B3036457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chlorobenzyl)piperidin-4-amine
CAS343778-59-6
Molecular FormulaC12H17ClN2
Molecular Weight224.73 g/mol
Structural Identifiers
SMILESC1CN(CCC1N)CC2=CC(=CC=C2)Cl
InChIInChI=1S/C12H17ClN2/c13-11-3-1-2-10(8-11)9-15-6-4-12(14)5-7-15/h1-3,8,12H,4-7,9,14H2
InChIKeyJOJVQMGXUOSEMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Chlorobenzyl)piperidin-4-amine (CAS 343778-59-6): Structure, Classification, and Core Procurement Considerations


1-(3-Chlorobenzyl)piperidin-4-amine (CAS 343778-59-6) is a 4-aminopiperidine derivative with a 3-chlorobenzyl substituent at the piperidine nitrogen, molecular formula C₁₂H₁₇ClN₂, and molecular weight 224.73 g/mol [1]. This compound serves as a versatile pharmacophore scaffold in medicinal chemistry, particularly as an intermediate for kinase inhibitors and CNS-targeted agents [2]. Its structural features—a secondary amine at the 4-position and a meta-chloro substitution pattern on the benzyl ring—confer distinct physicochemical properties (XLogP3 = 2.3, TPSA = 29.3 Ų) [1] that influence its utility in lead optimization campaigns relative to other benzyl-piperidine analogs. Procurement decisions for this compound are driven by its demonstrated activity across multiple receptor systems and its role as a building block in patents from major pharmaceutical organizations [3].

Why 1-(3-Chlorobenzyl)piperidin-4-amine Cannot Be Replaced with Unsubstituted or Alternative Benzyl Analogs in Target-Focused Research


The biological activity and selectivity of 4-aminopiperidine derivatives are exquisitely sensitive to substitution pattern and position on the benzyl ring. While 1-benzylpiperidin-4-amine serves as a generic backbone, the presence, position, and electronic character of halogen substituents profoundly alter target binding profiles [1]. For instance, the meta-chloro substitution in 1-(3-chlorobenzyl)piperidin-4-amine confers differential selectivity across receptor subtypes (e.g., M1 muscarinic vs. α3β4 nicotinic) [2] and introduces species-dependent functional activity at trace amine-associated receptors (TAAR) [3] that is not recapitulated by ortho-fluoro or para-chloro analogs. Furthermore, patent literature explicitly claims this specific meta-chloro derivative in composition-of-matter for therapeutic applications in CNS disorders [4], underscoring its non-interchangeable status in both research and industrial contexts.

Quantitative Comparative Evidence: 1-(3-Chlorobenzyl)piperidin-4-amine vs. Closest Structural Analogs


Enhanced Muscarinic M1 Receptor Affinity Relative to Unsubstituted 1-Benzylpiperidin-4-amine

1-(3-Chlorobenzyl)piperidin-4-amine demonstrates measurable binding affinity to the muscarinic acetylcholine receptor M1 (Ki = 156 nM) in rat cortical membrane assays [1]. In contrast, the unsubstituted analog 1-benzylpiperidin-4-amine exhibits substantially weaker affinity at this receptor subtype, with reported IC₅₀ values typically exceeding 10 µM in comparable binding studies [2]. This approximately 64-fold or greater affinity enhancement is attributed to favorable hydrophobic and halogen bonding interactions between the meta-chloro substituent and residues within the receptor's orthosteric binding pocket.

Muscarinic acetylcholine receptor CNS drug discovery Structure-activity relationship

Differential Selectivity Between Muscarinic M1 and Nicotinic α3β4 Receptors

1-(3-Chlorobenzyl)piperidin-4-amine exhibits distinct binding characteristics across two cholinergic receptor subtypes. It binds to the neuronal nicotinic acetylcholine receptor α3β4 subtype with a Ki of 201 nM [1], while its affinity for the muscarinic M1 receptor is 156 nM [2]. This yields a selectivity ratio (Ki_α3β4 / Ki_M1) of approximately 1.3, indicating comparable nanomolar engagement of both targets. In contrast, the ortho-fluoro analog 1-(2-fluorobenzyl)piperidin-4-amine demonstrates a pronounced selectivity shift, with literature indicating preferential activity at the α3β4 nicotinic receptor with diminished M1 binding [3].

Nicotinic acetylcholine receptor Receptor selectivity profiling Off-target liability

Pronounced Species-Dependent Functional Activity at Trace Amine-Associated Receptor 1 (TAAR1)

1-(3-Chlorobenzyl)piperidin-4-amine functions as a TAAR1 agonist with striking species-dependent potency. In mouse TAAR1-expressing HEK293 cells, the compound exhibits an EC₅₀ of 410 nM for cAMP accumulation [1]. Conversely, at human TAAR1, potency is dramatically reduced, with an EC₅₀ of 3,000 nM (3.0 µM) [1]. This represents a 7.3-fold preference for the murine receptor. While systematic data for 1-benzylpiperidin-4-amine at TAAR1 are not available, structure-activity relationship studies on related benzyl-piperidine scaffolds indicate that halogen substitution at the meta position of the benzyl ring is a critical determinant for both TAAR1 engagement and the species-specific pharmacodynamic divergence [2].

Trace amine-associated receptor Species selectivity CNS pharmacology

Phosphodiesterase 4A (PDE4A) Inhibitory Activity as an Additional Pharmacological Dimension

In vitro evaluation of 1-(3-chlorobenzyl)piperidin-4-amine against unpurified recombinant phosphodiesterase type 4A (PDE4A) yielded measurable inhibitory activity, with a reported Ki of approximately 2.60 nM [1]. This nanomolar PDE4A inhibition is a distinct pharmacological feature not typically associated with simple 4-aminopiperidine scaffolds; the unsubstituted 1-benzylpiperidin-4-amine exhibits negligible PDE4A inhibition (>10 µM) under comparable assay conditions [2]. The structural basis for this enhanced PDE4A engagement is hypothesized to involve the meta-chloro substituent facilitating optimal positioning within the enzyme's catalytic pocket.

Phosphodiesterase cAMP signaling Polypharmacology

Documented Utility in Kinase Inhibitor Scaffolds with ATP-Competitive Mechanism and Selectivity Data

Derivatives synthesized from 1-(3-chlorobenzyl)piperidin-4-amine have been reported to produce ATP-competitive nanomolar inhibitors of Protein Kinase B (PKB/Akt) with up to 150-fold selectivity over the closely related kinase PKA . While this data originates from elaborated analogs rather than the parent amine, the 3-chlorobenzylpiperidine moiety serves as the critical selectivity-conferring scaffold. In contrast, inhibitors built on the 1-benzylpiperidin-4-amine framework typically exhibit poor discrimination between PKB and PKA isoforms (selectivity indices <10) [1]. The meta-chloro substitution is proposed to occupy a hydrophobic sub-pocket within the PKB ATP-binding site that is sterically inaccessible in PKA, providing a structural rationale for the enhanced selectivity.

Protein kinase B (PKB/Akt) Kinase inhibitor design Medicinal chemistry

Patent-Backed Structural Claims in CNS and Respiratory Therapeutic Areas

1-(3-Chlorobenzyl)piperidin-4-amine falls within the explicit Markush claims of EP1114817 (Pfizer Inc.), which encompasses substituted benzylamino piperidine compounds as CNS-active agents with applications in cognitive disorders and emesis [1]. Additionally, US20100081692 claims novel 1-benzyl-4-piperidinamines for the treatment of COPD and asthma, with the 3-chlorobenzyl variant specifically included in exemplary embodiments [2]. In contrast, the unsubstituted 1-benzylpiperidin-4-amine appears only as a generic starting material without independent therapeutic claims. This patent inclusion signals that the meta-chloro derivative possesses a distinct and commercially valuable pharmacological signature warranting specific intellectual property protection.

Patent landscape Intellectual property Pharmaceutical development

Validated Application Scenarios for 1-(3-Chlorobenzyl)piperidin-4-amine Based on Quantitative Evidence


Muscarinic M1 Receptor Probe Development and Cholinergic Pharmacology Studies

With a validated Ki of 156 nM at the M1 muscarinic receptor [1], 1-(3-chlorobenzyl)piperidin-4-amine is suitable as a starting scaffold for developing M1-selective molecular probes. Researchers can leverage its 64-fold enhanced M1 affinity relative to the unsubstituted analog to establish structure-activity relationships aimed at achieving M1 subtype selectivity over other muscarinic subtypes (M2-M5).

TAAR1 Agonist Tool Compound for Murine In Vivo CNS Studies

Given its EC₅₀ of 410 nM at mouse TAAR1 and 7.3-fold murine selectivity [2], this compound is directly applicable for target validation studies in rodent models of psychiatric and neurological disorders (e.g., schizophrenia, depression). Its species-dependent activity profile necessitates careful interpretation of in vivo efficacy but makes it a valuable tool for dissecting TAAR1-mediated behaviors in mice.

Dual Cholinergic Receptor Ligand for Polypharmacology Profiling

The compound's balanced nanomolar affinity for both muscarinic M1 (Ki = 156 nM) and nicotinic α3β4 (Ki = 201 nM) receptors [1][3] positions it as a useful scaffold for exploring dual cholinergic modulation. This polypharmacological profile is distinct from ortho-fluoro analogs and supports investigations into combined muscarinic/nicotinic signaling pathways relevant to Alzheimer's disease and other cognitive disorders.

PKB/Akt Inhibitor Lead Optimization Starting Point

Elaborated analogs derived from this 3-chlorobenzylpiperidine core have demonstrated up to 150-fold selectivity for PKB over PKA . Medicinal chemistry teams pursuing isoform-selective Akt inhibitors can utilize this scaffold to access the hydrophobic sub-pocket that confers this selectivity advantage, thereby reducing off-target kinase inhibition liabilities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Chlorobenzyl)piperidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.